4'-(Hydroxymethyl)-3'-vinylacetophenone
Description
Contextualization within Modern Organic Synthesis
The acetophenone (B1666503) core is a widely utilized building block in the synthesis of pharmaceuticals and other bioactive compounds. studyraid.comrasayanjournal.co.in Its ketone functional group and aromatic ring provide multiple sites for chemical modification. study.com For instance, the closely related compound, 4'-Hydroxy-3'-methylacetophenone, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like analgesics and anti-inflammatory drugs. chemimpex.comnordmann.global It is also used as a precursor in the production of dyes, pigments, and polymers. chemimpex.com
Another structural analog, 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from plants such as Senecio graveolens, serves as a starting material for the synthesis of other complex molecules. scielo.org.bo A notable example is its use in the microwave-assisted condensation reaction with benzaldehyde to form a new chalcone, demonstrating the utility of the acetophenone structure in building molecular complexity under green chemistry conditions. scielo.org.boumsa.bo The synthetic potential of 4'-(Hydroxymethyl)-3'-vinylacetophenone would likely be even greater, with the vinyl and hydroxymethyl groups offering additional, distinct reaction pathways.
Scholarly Significance and Research Trajectories
The research interest in substituted acetophenones is often driven by their biological activities. 4'-Hydroxy-3'-methylacetophenone, a phenolic compound found in plants like Hawaiian green coffee beans, has demonstrated potent antioxidant properties. medchemexpress.comevitachem.com This has led to its investigation for use in formulations aimed at treating conditions related to oxidative stress. medchemexpress.comevitachem.com
Similarly, extensive research has been conducted on 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone, which has shown significant antifungal, antibacterial, and antitumor activities. mdpi.comresearchgate.netresearchgate.net Studies have also explored its vasodilator effects, suggesting potential cardiovascular applications. mdpi.com
The introduction of a hydroxymethyl group, a process known as hydroxymethylation, is a significant strategy in medicinal chemistry. nih.gov This modification can alter a compound's physical and chemical properties, often leading to enhanced water solubility and improved biological activity by facilitating stronger interactions with biological targets. nih.gov The presence of this group in this compound suggests a research trajectory focused on developing new therapeutic agents with potentially favorable pharmacokinetic properties. nih.gov
Structural Features and Reactivity Considerations for Academic Inquiry
The chemical behavior of this compound would be dictated by the interplay of its three primary functional groups:
Acetophenone Core: The ketone group (C=O) is susceptible to nucleophilic addition and can be reduced to form an alcohol. The aromatic ring is activated by the electron-donating hydroxymethyl group and deactivated by the electron-withdrawing acetyl group, influencing the outcome of electrophilic aromatic substitution reactions. study.comsolubilityofthings.com
Hydroxymethyl Group (-CH₂OH): This primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions. The hydroxymethylation of compounds is a known chemical reaction, often employing formaldehyde in a basic medium, to introduce this functional group. nih.govwikipedia.org
Vinyl Group (-CH=CH₂): The carbon-carbon double bond of the vinyl group is a site of high reactivity, readily undergoing electrophilic addition reactions (e.g., with halogens or hydrogen halides). youtube.comyoutube.com It can also participate in polymerization and other addition reactions. Its direct attachment to the aromatic ring makes it less reactive than an allylic or benzylic system but still a key site for synthetic transformations. youtube.comyoutube.com
The combination of these features in a single molecule makes this compound a promising candidate for diversity-oriented synthesis, where multiple, structurally diverse compounds can be generated from a single, highly functionalized starting material. mdpi.com
Data on Analog Compounds
Below are data tables for the two primary analog compounds discussed in this article.
Table 1: Properties of 4'-Hydroxy-3'-methylacetophenone
| Property | Value |
|---|---|
| CAS Number | 876-02-8 nih.gov |
| Molecular Formula | C₉H₁₀O₂ nih.gov |
| Molecular Weight | 150.17 g/mol nih.gov |
| Appearance | White to light beige crystalline powder chemimpex.com |
| Melting Point | 105-111 °C chemimpex.com |
| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone nih.gov |
Table 2: Properties of 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone
| Property | Value |
|---|---|
| CAS Number | 26932-05-8 nih.gov |
| Molecular Formula | C₁₃H₁₆O₂ nih.gov |
| Molecular Weight | 204.26 g/mol nih.gov |
| Appearance | Solid nih.gov |
| Melting Point | 93-94 °C nih.gov |
| IUPAC Name | 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone nih.gov |
Structure
3D Structure
Properties
CAS No. |
1418144-63-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h3-6,12H,1,7H2,2H3 |
InChI Key |
SYDLRJPWOAZARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CO)C=C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Hydroxymethyl 3 Vinylacetophenone
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4'-(Hydroxymethyl)-3'-vinylacetophenone, several logical disconnections can be proposed, outlining potential forward synthetic routes.
Strategy A: Acylation as the Final Step A primary disconnection involves the C-C bond between the aromatic ring and the acetyl group. This suggests a Friedel-Crafts acylation of a 3-vinylbenzyl alcohol derivative. This approach is attractive as the hydroxyl and vinyl groups are already in place, but requires careful selection of a protecting group for the alcohol to prevent side reactions.
Strategy B: Functional Group Interconversion Another strategy involves disconnecting the C-O bond of the hydroxymethyl group and the C-C bond of the vinyl group. This leads back to a simpler acetophenone (B1666503) precursor, such as 4'-hydroxy-3'-bromoacetophenone. From this intermediate, the vinyl group could be installed via a cross-coupling reaction, and the hydroxymethyl group could be introduced through formylation followed by reduction.
Strategy C: Building the Ring A more complex, though less common, approach would involve constructing the aromatic ring itself from acyclic precursors, a strategy typically reserved for highly complex or isotopically labeled compounds.
These varied disconnection approaches highlight the flexibility available in designing a synthesis for this compound, with each pathway presenting unique advantages and challenges related to reagent compatibility and regioselectivity.
Convergent and Divergent Synthesis Pathways
Conversely, a divergent synthesis starts from a central core molecule and progressively adds functional groups, allowing for the creation of a library of related compounds. wikipedia.org For example, one could start with 4'-hydroxyacetophenone. From this common intermediate, one pathway could lead to the introduction of the vinyl group, while another could involve the installation of the hydroxymethyl group. This strategy is particularly useful in medicinal chemistry for structure-activity relationship studies. wikipedia.org
| Synthesis Strategy | Description | Advantages |
| Convergent | Separate fragments of the molecule are synthesized independently and then combined. wikipedia.org | Higher overall yield, increased efficiency for complex molecules. wikipedia.org |
| Divergent | A common intermediate is used to generate a variety of structurally related compounds. wikipedia.org | Allows for the rapid creation of a chemical library, useful for screening. wikipedia.org |
Key Reaction Transformations for Compound Construction
The successful synthesis of the target molecule relies on a series of key chemical reactions to build the core structure and install the required functional groups with the correct regiochemistry.
The introduction of the acetyl group is a fundamental step in forming the acetophenone core. The most common method for this transformation is the Friedel-Crafts acylation . askiitians.comdoubtnut.com This reaction involves treating an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.comyoutube.comblogspot.com The Lewis acid activates the acylating agent, generating a reactive acylium ion that then attacks the electron-rich benzene (B151609) ring through electrophilic aromatic substitution. askiitians.com
An alternative method is the Fries rearrangement , where an aryl acetate (B1210297) is rearranged to a hydroxyaryl ketone using a Lewis acid catalyst. google.com For instance, if a synthesis starts from a substituted phenol, it can be acetylated to form an ester, which then undergoes intramolecular rearrangement to form the desired hydroxyacetophenone structure. google.com
The hydroxymethyl group (-CH₂OH) is a primary benzylic alcohol. While this specific group does not have a stereocenter, methods for the controlled synthesis of benzylic alcohols are highly relevant. acs.orgresearchgate.net A common and effective strategy involves the reduction of a corresponding aldehyde (formyl group). The aldehyde can be introduced onto the aromatic ring via various formylation reactions, such as the Vilsmeier-Haack or Gattermann reactions. Subsequent reduction of the aldehyde to the primary alcohol can be achieved with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Another approach is the direct oxidation of a methyl group at the benzylic position. nih.gov However, this method can be challenging as it risks over-oxidation to the aldehyde or carboxylic acid. nih.govorganic-chemistry.org Therefore, careful selection of reagents and reaction conditions is crucial.
The introduction of the vinyl group (-CH=CH₂) at a specific position on the benzene ring requires a regioselective reaction. Modern cross-coupling reactions are the methods of choice for this transformation. A highly effective strategy involves the use of a halogenated acetophenone precursor (e.g., a bromo- or iodo-substituted derivative).
This precursor can then undergo a variety of transition-metal-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with vinylboronic acid or its esters, typically catalyzed by a palladium complex.
Stille Coupling: Reaction with a vinyltin (B8441512) reagent, also commonly palladium-catalyzed.
Heck Coupling: Reaction with ethylene (B1197577) gas under palladium catalysis.
These methods offer excellent control over the position of the new carbon-carbon bond, ensuring the vinyl group is installed at the desired location. The choice of catalyst and ligands can be tuned to optimize reaction yield and functional group tolerance. acs.org Hypervalent iodine reagents, such as vinylbenziodoxolones (VBX), have also emerged as effective agents for the vinylation of various nucleophiles under metal-free conditions, offering an alternative pathway. nih.govchemrxiv.orgresearchgate.net
Catalysis is indispensable for the efficient and selective synthesis of this compound. Nearly every key transformation benefits from a catalytic approach to enhance reaction rates, improve yields, and control selectivity.
Lewis Acid Catalysis: Essential for Friedel-Crafts acylation and Fries rearrangement to generate the reactive electrophile. pearson.com
Transition Metal Catalysis: Palladium, nickel, and copper complexes are crucial for C-C bond-forming cross-coupling reactions used to install the vinyl group. researchgate.net These catalysts enable reactions that would otherwise be impossible and allow for mild reaction conditions that are compatible with a variety of functional groups. d-nb.info
Reduction/Oxidation Catalysis: Catalytic hydrogenation or the use of catalysts in hydride reductions can improve the efficiency and selectivity of forming the hydroxymethyl group. mdpi.com For example, ionic liquids have been explored as sustainable catalysts for the reduction of acetophenones. mdpi.com
The development of novel catalytic systems continues to advance the field, offering greener, more atom-economical, and highly selective routes to complex molecules like this compound. google.com
| Reaction Type | Catalyst Example | Role of Catalyst |
| Friedel-Crafts Acylation | AlCl₃ (Aluminum chloride) pearson.com | Activates the acylating agent to form an acylium ion. askiitians.com |
| Suzuki Coupling | Pd(PPh₃)₄ (Palladium tetrakis) | Facilitates oxidative addition and reductive elimination cycle for C-C bond formation. |
| Carbonyl Reduction | NaBH₄ (Sodium borohydride) | Provides a source of hydride ions for selective reduction of aldehydes/ketones. mdpi.com |
| Heck Coupling | Pd(OAc)₂ (Palladium(II) acetate) researchgate.net | Enables the vinylation of aryl halides. researchgate.net |
Consequently, it is not possible to provide an article that adheres to the user's strict outline and content requirements, which are focused solely on this compound. Information available pertains to related but structurally distinct compounds, and including such information would violate the explicit instructions to focus exclusively on the specified molecule. Further attempts to locate information on this specific compound have proven unsuccessful.
Iii. Reaction Mechanisms and Reactivity of 4 Hydroxymethyl 3 Vinylacetophenone
Mechanistic Investigations of the Vinyl Group
The vinyl group of 4'-(Hydroxymethyl)-3'-vinylacetophenone serves as a key site for a range of chemical transformations, including electrophilic additions, radical reactions, cycloadditions, and polymerization. The electronic nature of the aromatic ring, influenced by the electron-withdrawing acetyl group, plays a crucial role in the mechanistic pathways of these reactions.
Electrophilic Addition Mechanisms
Electrophilic addition to the vinyl group of this compound proceeds through the formation of a carbocation intermediate. The π-electrons of the vinyl double bond act as a nucleophile, attacking an electrophile (E+). This initial attack results in the formation of a new sigma bond and a carbocation at the other carbon of the original double bond. The regioselectivity of this addition is governed by the stability of the resulting carbocation.
Step 1: Electrophilic attack on the vinyl group
H2C=CH-Ar-COCH3 + E+ → +CH2-CH(E)-Ar-COCH3 or H2C(E)-+CH-Ar-COCH3
Step 2: Nucleophilic attack on the carbocation
+CH2-CH(E)-Ar-COCH3 + Nu- → Nu-CH2-CH(E)-Ar-COCH3
or
H2C(E)-+CH-Ar-COCH3 + Nu- → H2C(E)-CH(Nu)-Ar-COCH3
The presence of electron-withdrawing substituents on styrene (B11656) derivatives has been shown to influence the rate of reactions involving the vinyl group. For instance, styrenes with electron-withdrawing groups can react more quickly in certain vinylic C-H activation processes. nih.gov
| Reagent (E-Nu) | Product(s) | Mechanistic Notes |
| H-Br | 4'-(1-Bromoethyl)-3'-(hydroxymethyl)acetophenone and 4'-(2-bromoethyl)-3'-(hydroxymethyl)acetophenone | The reaction proceeds via a carbocation intermediate. The regioselectivity is influenced by the electronic effects of the acetyl group. |
| H2O (acid-catalyzed) | 4'-(1-Hydroxyethyl)-3'-(hydroxymethyl)acetophenone | Follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon, though the acetyl group's influence can affect the outcome. |
Radical Reaction Pathways
The vinyl group of this compound can also participate in radical reactions. These reactions are initiated by the formation of a radical species, which then adds to the vinyl double bond. This addition generates a new radical intermediate, which can then propagate the reaction.
The stability of the radical intermediate is a key factor in determining the reaction pathway. Addition of a radical (R•) to the terminal carbon of the vinyl group results in the formation of a benzylic radical. Benzylic radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. nih.govlibretexts.org However, the presence of an electron-withdrawing acetyl group can influence the stability of this benzylic radical. While electron-donating groups generally stabilize benzylic radicals, the effect of electron-withdrawing groups is more complex and can depend on the specific reaction conditions. researchgate.net
Initiation:
Initiator → 2 R•
Propagation:
R• + H2C=CH-Ar-COCH3 → R-CH2-•CH-Ar-COCH3
Termination:
2 R-CH2-•CH-Ar-COCH3 → Dimer
R-CH2-•CH-Ar-COCH3 + R• → R-CH2-CH(R)-Ar-COCH3
Cycloaddition Chemistry
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com In this type of reaction, the vinyl group reacts with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is enhanced by the presence of the electron-withdrawing acetyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
The reaction is typically concerted, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product.
Furthermore, electron-deficient styrenes have been shown to undergo [2+2] cycloaddition reactions under photocatalytic conditions to form cyclobutane (B1203170) derivatives. nih.gov This suggests that this compound could potentially participate in similar photochemical cycloadditions.
| Diene/Reactant | Cycloaddition Type | Product |
| 1,3-Butadiene | [4+2] Diels-Alder | 4-(4-Acetyl-2-(hydroxymethyl)phenyl)cyclohex-1-ene |
| Another molecule of this compound (photocatalyzed) | [2+2] Cycloaddition | 1,2-bis(4-Acetyl-2-(hydroxymethyl)phenyl)cyclobutane |
Polymerization Initiation and Propagation Mechanisms
The vinyl group of this compound makes it a monomer suitable for radical polymerization. youtube.comnih.govtudelft.nl The polymerization process consists of three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to generate free radicals. These radicals then add to the vinyl group of the monomer, forming a monomer radical. The polymerization of vinyl ketones can be initiated using visible light and a photoredox catalyst. nih.gov Acid-triggered radical polymerization of vinyl monomers has also been reported, where the acid can play a dual role in initiating and accelerating the polymerization. researchgate.netethz.ch
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. The addition occurs in a head-to-tail fashion to generate the more stable benzylic radical intermediate at the growing chain end.
Termination: The growth of the polymer chain is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).
Mechanistic Studies of the Hydroxymethyl Functionality
The hydroxymethyl group attached to the aromatic ring provides another site for chemical reactivity, primarily through nucleophilic substitution processes.
Nucleophilic Substitution Processes
The hydroxymethyl group of this compound can undergo nucleophilic substitution, where the hydroxyl group is replaced by a nucleophile. This reaction typically requires the conversion of the hydroxyl group into a better leaving group, as the hydroxide (B78521) ion (OH-) is a poor leaving group. This can be achieved by protonation of the hydroxyl group under acidic conditions to form a good leaving group, water (H2O), or by converting it into other derivatives such as a tosylate or a halide.
The mechanism of nucleophilic substitution at a benzylic position can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the benzylic carbocation.
In an SN1 mechanism , the leaving group departs in the first step to form a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. The nucleophile then attacks the carbocation in the second step. The presence of the electron-withdrawing acetyl group would destabilize the benzylic carbocation, making the SN1 pathway less favorable.
In an SN2 mechanism , the nucleophile attacks the carbon atom bearing the leaving group in a single concerted step, leading to an inversion of stereochemistry if the carbon is chiral. The steric hindrance around the hydroxymethyl group is relatively low, which would favor an SN2 mechanism.
| Nucleophile | Leaving Group | Product |
| Br- | H2O (from protonated -OH) | 4'-(Bromomethyl)-3'-vinylacetophenone |
| CN- | OTs (from tosylated -OH) | 4'-(Cyanomethyl)-3'-vinylacetophenone |
Controlled Oxidation and Reduction Reaction Mechanisms
The presence of both an oxidizable hydroxymethyl group and a reducible ketone and vinyl group allows for selective transformations under controlled conditions.
Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial for controlling the extent of oxidation.
| Reagent | Product | Conditions |
| Pyridinium chlorochromate (PCC) | 4'-Formyl-3'-vinylacetophenone | Anhydrous conditions, dichloromethane |
| Potassium permanganate (B83412) (KMnO4) | 4'-Carboxy-3'-vinylacetophenone | Basic conditions, followed by acidic workup |
Reduction: The ketone and vinyl groups can be reduced, either selectively or simultaneously, depending on the reducing agent and reaction conditions.
| Reagent | Product | Selectivity |
| Sodium borohydride (B1222165) (NaBH4) | 4'-(1-Hydroxyethyl)-3'-vinylphenol | Reduces ketone |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | 4'-(Hydroxymethyl)-3'-ethylacetophenone | Reduces vinyl group |
| Lithium aluminum hydride (LiAlH4) | 4'-(1-Hydroxyethyl)-3'-ethylphenol | Reduces both ketone and vinyl group |
Intermolecular and Intramolecular Etherification and Esterification Pathways
The hydroxymethyl group is a key participant in both etherification and esterification reactions.
Etherification: In the presence of a strong base and an alkyl halide, the hydroxymethyl group can undergo Williamson ether synthesis to form an ether. Intramolecular etherification is less common for this specific structure but could be induced with a suitable tethered leaving group.
Esterification: The reaction of the hydroxymethyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid or base catalyst yields an ester. This is a common and efficient transformation.
| Reaction Type | Reagents | Product |
| Intermolecular Etherification | Sodium hydride (NaH), Alkyl halide (R-X) | 4'-(Alkoxymethyl)-3'-vinylacetophenone |
| Intermolecular Esterification | Carboxylic acid (R-COOH), Acid catalyst | 4'-(Acyloxymethyl)-3'-vinylacetophenone |
Reactivity of the Acetophenone (B1666503) Ketone Moiety
The ketone group of the acetophenone moiety is a primary site for a variety of nucleophilic addition and condensation reactions.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reaction, known as 1,2-addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add irreversibly to the carbonyl group to form tertiary alcohols after an acidic workup. Weaker, more basic nucleophiles can also participate in these additions. masterorganicchemistry.com
| Nucleophile | Product (after workup) |
| Grignard Reagent (RMgX) | Tertiary alcohol |
| Hydride (from NaBH4 or LiAlH4) | Secondary alcohol |
| Cyanide (HCN) | Cyanohydrin |
The reactivity of the ketone can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring.
Enolization and Alpha-Substitution Chemistry
Under basic or acidic conditions, the acetophenone moiety can form an enol or an enolate. The protons on the alpha-carbon (the methyl group) are acidic and can be removed by a base to form a resonance-stabilized enolate.
This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the alpha-position. Common alpha-substitution reactions include halogenation and alkylation.
Condensation Reaction Mechanisms (e.g., Aldol)
The enolate generated from this compound can participate in condensation reactions, most notably the aldol (B89426) condensation. beyondbenign.orgcoleparmer.com In a self-condensation, the enolate attacks the carbonyl carbon of another molecule of the starting material. coleparmer.com More commonly, it can undergo a crossed or mixed aldol condensation with another carbonyl compound, such as an aldehyde that cannot enolize (e.g., benzaldehyde). beyondbenign.orgrsc.org
The initial aldol addition product is a β-hydroxy ketone, which can then undergo dehydration, often under the reaction conditions, to form an α,β-unsaturated ketone, also known as a chalcone. coleparmer.com
Complex Multistep Reaction Mechanisms
The multiple functional groups of this compound make it a valuable intermediate in complex, multi-step syntheses. For instance, the vinyl group can undergo polymerization or be used in cross-coupling reactions. The ketone can be converted into other functional groups, and the hydroxymethyl group can be used to link the molecule to other structures.
An example of a complex reaction sequence could involve:
Protection of the hydroxymethyl group as an ether or ester.
Modification of the ketone via a Wittig reaction to form an alkene.
Participation of the vinyl group in a Diels-Alder reaction.
Deprotection of the hydroxymethyl group.
The specific pathways and intermediates in such complex syntheses are highly dependent on the target molecule and the chosen synthetic strategy.
Insufficient Research Data on Stereochemical and Regioselective Reactions of this compound
An extensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the stereochemical control and regioselectivity in reactions involving this compound. While the principles of stereochemistry and regioselectivity are fundamental in organic synthesis, specific studies detailing their application to this particular compound are not presently available in the public domain.
The inherent structure of this compound, featuring a prochiral ketone, a vinyl group, and a hydroxymethyl group, suggests the potential for a variety of stereoselective and regioselective transformations. For instance, the reduction of the ketone could lead to chiral alcohols, and reactions involving the vinyl group, such as electrophilic additions or cycloadditions, could proceed with specific regiochemical and stereochemical outcomes.
However, without dedicated research studies, any discussion of reaction mechanisms, catalyst systems, or reaction conditions that would govern stereochemical control (e.g., enantioselectivity or diastereoselectivity) and regioselectivity would be purely speculative. Authoritative and scientifically accurate information, including detailed research findings and data tables on enantiomeric excess, diastereomeric ratios, or yields of specific regioisomers for reactions of this compound, remains uncharacterized in the current body of chemical literature.
Further experimental investigation is required to elucidate the reactivity of this compound and to develop synthetic methodologies that can control the stereochemical and regiochemical course of its reactions. Such research would be valuable for the potential application of this compound as a building block in the synthesis of more complex molecules.
Iv. Derivatization Strategies for 4 Hydroxymethyl 3 Vinylacetophenone in Advanced Analytical and Synthetic Applications
Principles and Objectives of Chemical Derivatization in Research
Derivatization is the process of transforming a chemical compound into a product (a derivative) of similar chemical structure. numberanalytics.com This technique is employed to achieve several key objectives in analytical and synthetic research. A primary goal is to improve the analyzability of a compound, particularly for chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC). numberanalytics.comsci-hub.se Many compounds, in their native form, may be too polar, not volatile enough, or thermally unstable for effective GC analysis. youtube.com Derivatization can increase a compound's volatility and thermal stability, making it amenable to GC separation and subsequent detection by mass spectrometry (MS). numberanalytics.comyoutube.com
Furthermore, derivatization is used to enhance the detectability of an analyte. sci-hub.semdpi.com By introducing specific chemical moieties (chromophores or fluorophores) into the analyte's structure, its response to spectroscopic detectors (e.g., UV-Vis or fluorescence detectors) can be significantly amplified. sci-hub.se This is crucial when analyzing trace amounts of a substance. researchgate.net Other objectives include improving the separation efficiency and peak shape in chromatography, increasing the stability of a compound to prevent degradation during analysis, and providing additional structural information through techniques like mass spectrometry, where the fragmentation pattern of the derivative can be informative. numberanalytics.commdpi.com
| Objective of Derivatization | Analytical Technique Benefitted | Rationale |
| Increase Volatility | Gas Chromatography (GC) | Converts polar, non-volatile compounds into forms that can be vaporized without decomposition. youtube.com |
| Enhance Thermal Stability | Gas Chromatography (GC) | Prevents the breakdown of heat-sensitive analytes at high temperatures in the GC injector and column. numberanalytics.comyoutube.com |
| Improve Detectability | HPLC (UV, Fluorescence), GC-MS | Introduces chromophoric or fluorophoric tags for enhanced spectroscopic detection or specific mass fragments for MS. sci-hub.se |
| Improve Separation | Gas Chromatography (GC), HPLC | Reduces polarity to minimize peak tailing and improves interaction with the stationary phase. numberanalytics.com |
| Stabilize Analyte | General | Protects sensitive functional groups from degradation during sample preparation and analysis. mdpi.com |
Selective Derivatization of the Hydroxymethyl Group
The primary alcohol (hydroxymethyl group) in 4'-(Hydroxymethyl)-3'-vinylacetophenone is a prime target for selective derivatization due to its polarity and reactivity.
Esterification for Enhanced Spectroscopic Detection (e.g., Acylation, Benzoylation)
Esterification involves reacting the hydroxymethyl group with an acylating or benzoylating agent to form an ester. This is a common strategy to introduce a chromophore into the molecule, thereby enhancing its ultraviolet (UV) absorbance for liquid chromatography (HPLC) analysis. For instance, benzoylation introduces a benzoyl group, a strong chromophore, which allows for sensitive detection at low concentrations. Acylation with reagents containing fluorophores can be used to prepare derivatives for highly sensitive fluorescence detection.
Silylation for Volatility and Mass Spectrometry Analysis
Silylation is a widely used derivatization technique, especially for GC-MS analysis. nih.gov It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This process dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, which in turn increases its volatility and thermal stability. youtube.comnumberanalytics.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.comresearchgate.net The resulting TMS ether of this compound would be more suitable for GC analysis, exhibiting sharper peaks and better resolution. numberanalytics.com In mass spectrometry, silylated derivatives often produce characteristic fragmentation patterns that aid in structural confirmation. numberanalytics.com
| Silylating Agent | Abbreviation | Key Features |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile and reactive, widely used for derivatizing hydroxyl and carboxyl groups. youtube.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used for sugars, phenols, and weak acids. youtube.com |
| Trimethylsilylimidazole | TMSI | A highly reactive agent, particularly effective for hydroxyl and carboxyl groups. numberanalytics.com |
| tert-Butyldimethylsilyl | TBDMS | Forms more stable derivatives compared to TMS, useful in LC-MS. numberanalytics.com |
Formation of Ethers for Stability and Characterization
Converting the hydroxymethyl group to an ether can enhance the compound's chemical stability, protecting the alcohol functionality from undesired reactions during further synthetic steps or complex analytical procedures. Two common methods for ether synthesis from alcohols are acid-catalyzed dehydration and the Williamson ether synthesis. jove.combyjus.com Acid-catalyzed dehydration is typically suitable for producing symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org The Williamson ether synthesis is more versatile for creating asymmetrical ethers and involves reacting the corresponding alkoxide with an alkyl halide. jove.comwikipedia.org This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. wikipedia.org The formation of an ether derivative of this compound would increase its stability and modify its chromatographic properties for analytical purposes.
Functionalization of the Vinyl Group for Analytical Probes
The vinyl group offers another site for derivatization, which can be exploited to introduce specific tags for structural analysis or to create probes for specialized applications.
Halogenation and Hydrohalogenation for Structural Tagging
The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) across the double bond of the vinyl group is a straightforward method for introducing a halogen atom into the molecule. This "tagging" can be particularly useful in mass spectrometry, as the characteristic isotopic patterns of chlorine and bromine can simplify the identification of the derivatized molecule in complex mixtures. Halogenation can also serve as a preliminary step for further synthetic modifications. The reaction introduces a specific structural and mass modification that can be readily detected, aiding in the characterization of the parent compound.
Epoxidation and Dihydroxylation for Reactivity Probing
The vinyl group is a key site for chemical modification, and its transformation through epoxidation and dihydroxylation provides valuable insights into the molecule's electronic properties and steric environment. These reactions convert the planar alkene into three-dimensional structures, which can be crucial for further synthetic steps or for analytical purposes.
Epoxidation: The reaction of the vinyl group with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide, a reactive three-membered ring containing oxygen. libretexts.org This process, known as epoxidation, typically proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond. libretexts.org The resulting epoxide is a valuable synthetic intermediate, susceptible to ring-opening reactions by various nucleophiles, allowing for the introduction of a wide range of functional groups.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved through two main stereochemical pathways:
Syn-dihydroxylation: This is commonly accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with sodium bisulfite, NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. libretexts.org
Anti-dihydroxylation: This is achieved in a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgkhanacademy.org The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water, which occurs from the opposite face, resulting in a trans-diol. libretexts.org
The choice of epoxidation or dihydroxylation agent can be influenced by the desired stereochemistry and the presence of other functional groups in the molecule. These transformations are fundamental for probing the reactivity of the vinyl group and for preparing chiral building blocks.
Table 1: Common Reagents for Epoxidation and Dihydroxylation of the Vinyl Group
| Transformation | Reagent(s) | Stereochemical Outcome | Key Intermediate |
|---|---|---|---|
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | N/A (forms a single epoxide ring) | Epoxide (Oxirane) |
Derivatization of the Acetophenone (B1666503) Ketone for Analytical and Synthetic Utility
The ketone carbonyl group of the acetophenone moiety is another prime site for derivatization, offering pathways to enhance analytical detection or to introduce new functionalities for synthetic elaboration.
The reaction of the ketone with α-effect nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. nih.gov These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the C=N double bond. nih.gov
Oxime Formation: Treatment of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding acetophenone oxime. arpgweb.com Oximes are crystalline solids and their formation can be used for the characterization and purification of ketones. They can also serve as precursors for other functional groups, such as amides via the Beckmann rearrangement.
Hydrazone Formation: Similarly, reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. researchgate.net Hydrazones, particularly those derived from substituted hydrazines, are often highly colored and crystalline, making them useful for qualitative analysis. They are also important intermediates in synthetic chemistry, for instance, in the Wolff-Kishner reduction to convert the ketone into an alkane.
The formation of these derivatives can significantly alter the polarity and volatility of the parent compound, which is advantageous for chromatographic separations and mass spectrometric analysis. nih.gov
The ketone can be readily reduced to a secondary alcohol, 1-(4'-(hydroxymethyl)-3'-vinylphenyl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol introduces a new chiral center and a reactive hydroxyl group that can be used for further functionalization. For example, the alcohol can be:
Esterified with various carboxylic acids or acid chlorides.
Converted into an ether.
Used as a directing group in subsequent reactions.
This reduction significantly expands the synthetic utility of the original molecule, providing a new site for building molecular complexity.
Multifunctional Derivatization Techniques and Their Optimization
Given the presence of three distinct functional groups, multifunctional derivatization of this compound requires careful planning and optimization to achieve selectivity. Derivatization is a powerful tool for enhancing the detectability and chromatographic performance of analytes. numberanalytics.com
Selective Derivatization: By choosing appropriate reagents and reaction conditions, it is possible to modify one functional group while leaving the others intact. For instance:
The ketone can be selectively protected as a ketal before performing reactions on the vinyl or hydroxymethyl group.
The primary alcohol of the hydroxymethyl group can be selectively derivatized using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) under specific conditions.
Optimization of Derivatization Reactions: Achieving high yields and minimizing side products in derivatization requires systematic optimization of several parameters. numberanalytics.comresearchgate.net Key factors to consider include:
Choice of Reagent: The derivatizing agent should be specific for the target functional group to avoid cross-reactivity. numberanalytics.com
Reaction Conditions: Temperature, reaction time, and solvent play crucial roles. researchgate.netresearchgate.net For example, silylation reactions are often rapid, even at room temperature, when performed in appropriate solvents like acetone. nih.gov
Catalysts: The use of acid or base catalysts can significantly influence the reaction rate and equilibrium position, as seen in oxime and hydrazone formation. nih.gov
Molar Ratio of Reagents: The stoichiometry of the derivatizing agent to the analyte must be optimized to ensure complete reaction without generating excessive byproducts that could interfere with subsequent analysis. researchgate.net
By carefully controlling these parameters, multifunctional derivatization can be employed to create complex molecules or to "tag" the molecule for specific analytical applications, such as fluorescence detection or mass spectrometry.
Table 2: Key Parameters for Optimizing Derivatization Reactions
| Parameter | Considerations for Optimization | Example Application |
|---|---|---|
| Reagent Selection | Specificity for the target functional group, reactivity, and stability of the resulting derivative. | Using hydroxylamine for specific targeting of the ketone to form an oxime. arpgweb.com |
| Solvent | Polarity, solubility of reactants, and potential participation in the reaction. | Acetone can accelerate silylation reactions compared to other solvents. nih.gov |
| Temperature | Affects reaction rate; higher temperatures can increase rates but may also lead to side reactions or degradation. | Optimization of temperature is crucial to maximize yield and minimize byproduct formation. researchgate.netresearchgate.net |
| Reaction Time | Must be sufficient for complete reaction but not so long as to cause degradation of products. | Monitoring the reaction progress over time helps determine the optimal duration. researchgate.net |
| Catalyst | Choice of acid, base, or other catalyst can dramatically affect reaction speed and selectivity. | Acid catalysis is typically required for the efficient formation of hydrazones from ketones. nih.gov |
| Reagent Concentration | A sufficient molar excess of the derivatizing agent is often needed to drive the reaction to completion. | The optimal molar ratio of reagent to analyte must be determined experimentally. researchgate.net |
V. Spectroscopic Analysis Methodologies for 4 Hydroxymethyl 3 Vinylacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4'-(Hydroxymethyl)-3'-vinylacetophenone can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the protons, including the effects of electron-withdrawing and electron-donating groups on the aromatic ring.
The aromatic region would likely display three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The vinyl group would produce a characteristic set of three signals for the chemically non-equivalent vinyl protons, showing both geminal and vicinal coupling. The hydroxymethyl group would present a singlet or a doublet for the methylene protons and a broad singlet for the hydroxyl proton, the latter of which may exchange with deuterium in a D₂O shake experiment. The acetyl methyl group is expected to appear as a sharp singlet in the upfield region.
Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Acetyl-CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |
| Hydroxymethyl CH₂ | 4.6 - 4.8 | Singlet (s) or Doublet (d) | J-coupling to OH proton (if resolved) |
| Hydroxyl-OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |
| Vinyl-H (α to ring) | 6.8 - 7.1 | Doublet of doublets (dd) | trans J ≈ 17-18 Hz, cis J ≈ 10-12 Hz |
| Vinyl-H (cis to ring) | 5.3 - 5.5 | Doublet (d) | cis J ≈ 10-12 Hz, gem J ≈ 1-2 Hz |
| Vinyl-H (trans to ring) | 5.8 - 6.0 | Doublet (d) | trans J ≈ 17-18 Hz, gem J ≈ 1-2 Hz |
| Aromatic-H (ortho to acetyl) | ~7.9 | Doublet (d) | meta J ≈ 2 Hz |
| Aromatic-H (ortho to vinyl) | ~7.7 | Doublet of doublets (dd) | ortho J ≈ 8 Hz, meta J ≈ 2 Hz |
Note: The predicted values are estimates based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically above 195 ppm. The aromatic carbons would appear in the range of 120-145 ppm, with quaternary carbons showing different intensities compared to protonated carbons. The vinyl carbons would resonate around 115-137 ppm. The hydroxymethyl carbon would be found in the 60-65 ppm region, and the acetyl methyl carbon would be the most upfield signal.
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | 197 - 200 |
| Aromatic C (quaternary, attached to C=O) | 135 - 138 |
| Aromatic C (quaternary, attached to vinyl) | 138 - 141 |
| Aromatic C (quaternary, attached to CH₂OH) | 140 - 143 |
| Aromatic CH (ortho to C=O) | ~129 |
| Aromatic CH (ortho to vinyl) | ~127 |
| Aromatic CH (ortho to CH₂OH) | ~126 |
| Vinyl CH (α to ring) | 135 - 137 |
| Vinyl CH₂ (terminal) | 115 - 118 |
| Hydroxymethyl CH₂ | 62 - 65 |
Note: These are estimated chemical shift values. Experimental verification is required for precise assignment.
To confirm the structural assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the aromatic protons, as well as the intricate coupling network within the vinyl spin system. A correlation between the hydroxymethyl (-CH₂-) protons and the hydroxyl (-OH) proton might also be observed, depending on the solvent and concentration.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the aromatic CH groups, the vinyl carbons, the hydroxymethyl carbon, and the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Expected key correlations would include the correlation from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic quaternary carbon. Protons of the hydroxymethyl group would show a correlation to the attached aromatic quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable for determining the preferred conformation of the molecule, particularly the spatial relationship between the vinyl group, the hydroxymethyl group, and the adjacent aromatic protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.
Hydroxyl Group (O-H): A broad and strong absorption band is expected in the IR spectrum in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. vscht.cz
Vinyl C-H Stretch: The C-H stretching vibrations of the vinyl group are expected just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: The C-H stretching of the methyl and methylene groups would be observed below 3000 cm⁻¹.
Carbonyl Group (C=O): A very strong and sharp absorption band corresponding to the C=O stretch of the ketone is expected around 1685-1665 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.
Aromatic and Vinyl C=C Stretch: The C=C stretching vibrations of the aromatic ring and the vinyl group would result in several bands of variable intensity in the 1625-1440 cm⁻¹ region. vscht.cz
C-O Stretch: The C-O stretching vibration of the primary alcohol would be visible in the 1075-1000 cm⁻¹ range.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad | Weak |
| Aromatic/Vinyl | C-H stretch | 3100 - 3010 | Medium to Weak | Medium |
| Acetyl/Hydroxymethyl | C-H stretch | 2980 - 2850 | Medium to Weak | Medium |
| Ketone | C=O stretch | 1685 - 1665 | Strong | Medium |
| Aromatic/Vinyl | C=C stretch | 1625 - 1440 | Medium to Strong | Strong |
Vibrational spectroscopy can also provide information about the conformational isomers of a molecule. For this compound, rotational isomers (conformers) may exist due to the rotation around the single bonds connecting the vinyl and hydroxymethyl groups to the benzene ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is employed to determine its molecular weight and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The choice of ionization technique is critical as it influences the extent of fragmentation and the ability to observe the molecular ion. pharmacores.comacdlabs.com
Electrospray Ionization (ESI): As a soft ionization method, ESI is well-suited for analyzing this compound. acdlabs.comresearchgate.net It typically imparts minimal energy to the molecule during the ionization process, resulting in a prominent peak for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with reduced fragmentation. This is particularly useful for confirming the molecular weight.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that could be applied. pharmacores.com It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. This method is also effective for obtaining the molecular ion peak with minimal fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For a compound containing a polar hydroxyl group like this compound, chemical derivatization (e.g., silylation) might be necessary to increase its volatility and thermal stability for GC analysis. The most common ionization method in GC-MS is Electron Impact (EI), a hard ionization technique that bombards the molecule with high-energy electrons. acdlabs.comresearchgate.net This leads to extensive and reproducible fragmentation, providing a detailed mass spectrum that can serve as a molecular fingerprint for structural identification. libretexts.org
Table 1: Comparison of Ionization Techniques for the Analysis of this compound
| Ionization Technique | Type | Typical Observation | Advantages | Limitations |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Soft | [M+H]⁺, [M+Na]⁺ | Preserves molecular ion, suitable for LC-MS | May not provide extensive structural information from fragmentation |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft | [M+H]⁺, [M+Na]⁺ | High sensitivity, tolerant to some buffers | Matrix interference can be an issue |
The fragmentation of this compound in mass spectrometry, particularly under Electron Impact (EI) conditions, can be predicted based on its functional groups. The molecular ion (M⁺•) would have an m/z corresponding to its molecular weight (approx. 176.21 Da).
Key fragmentation pathways include:
Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. libretexts.org Loss of a methyl radical (•CH₃, 15 Da) results in a stable acylium ion at m/z 161. This is often the base peak in the mass spectra of acetophenones.
Loss of Acetyl Group: Cleavage can also result in the loss of the entire acetyl group (•COCH₃, 43 Da), leading to a fragment at m/z 133.
Cleavage at the Hydroxymethyl Group: The molecule can lose a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da), particularly through rearrangement, leading to ions at m/z 159 or 158, respectively.
Benzylic Cleavage: The bond between the aromatic ring and the hydroxymethyl group can cleave, leading to characteristic fragments.
The isotopic pattern, determined by the natural abundance of isotopes (¹³C, ²H, ¹⁷O, ¹⁸O), provides additional confirmation of the elemental composition of the parent ion and its fragments.
Table 2: Predicted Mass Fragments of this compound
| Proposed Fragment | Neutral Loss | m/z of Fragment Ion |
|---|---|---|
| [M-CH₃]⁺ | •CH₃ | 161 |
| [M-H₂O]⁺• | H₂O | 158 |
| [M-CH₂O]⁺• | CH₂O | 146 |
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and confidence. measurlabs.comfiveable.me Unlike nominal mass spectrometry which provides integer masses, HRMS can measure masses to several decimal places. researchgate.net This high precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other compounds with the same nominal mass (isobars). fiveable.mechimia.ch
For this compound, with the molecular formula C₁₁H₁₂O₂, the calculated exact mass is 176.08373 Da. HRMS analysis would aim to measure a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. nih.gov
Table 3: Exact Mass Determination by HRMS
| Molecular Formula | Compound Name | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| C₁₁H₁₂O₂ | This compound | 176 | 176.08373 |
| C₁₀H₈O₃ | Phthalic anhydride derivative | 176 | 176.04734 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems. thieme-connect.de The structure of this compound contains an extended conjugated system composed of the benzene ring, the carbonyl group, and the vinyl group. This system acts as a chromophore, absorbing UV radiation.
The expected electronic transitions are:
π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands. For substituted acetophenones, these bands often appear in the 240-280 nm range. science-softcon.de
n → π transitions:* This involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is lower in energy but is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, often above 300 nm. science-softcon.de
The presence of the hydroxymethyl and vinyl substituents on the acetophenone (B1666503) core is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted acetophenone. The UV spectrum of the related compound 4'-hydroxyacetophenone shows an absorption maximum (λmax) around 275-280 nm. nist.govresearchgate.net
Table 4: Typical UV Absorption Maxima for Acetophenone and Related Chromophores
| Compound | Chromophore System | Typical λmax (nm) | Type of Transition |
|---|---|---|---|
| Acetophenone | Phenyl-C=O | ~240, ~280, ~320 | π → π, π → π, n → π* |
| 4'-Hydroxyacetophenone | Hydroxyphenyl-C=O | ~278 | π → π* |
Hyphenated Analytical Techniques (e.g., HPLC-DAD, LC-MS/MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique separates the compound from a mixture using HPLC, and the DAD detector records the entire UV-Vis spectrum of the eluting peak. researchgate.netmdpi.com This provides both the retention time (a characteristic of the compound under specific conditions) and the UV-Vis spectrum, which helps to confirm the identity and purity of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. nih.gov After separation by HPLC, the compound is ionized (e.g., by ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion (e.g., the [M+H]⁺ ion of the target compound at m/z 177) is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of certainty in identification and is also a powerful tool for quantification, even at very low concentrations. researchgate.netnih.gov
Table 5: Advantages of Hyphenated Techniques for the Analysis of this compound
| Technique | Information Provided | Key Advantages |
|---|---|---|
| HPLC-DAD | Retention Time, UV-Vis Spectrum | Purity assessment, identity confirmation, quantification |
Vi. Computational and Theoretical Chemistry Studies of 4 Hydroxymethyl 3 Vinylacetophenone
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model molecular structures and energies. For a molecule like 4'-(Hydroxymethyl)-3'-vinylacetophenone, DFT methods, particularly using hybrid functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), are commonly used to achieve a balance between computational cost and accuracy in predicting its properties. nih.govsemanticscholar.orgresearchgate.net
The electronic properties of a molecule are crucial for determining its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.orgresearchgate.netdntb.gov.ua
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across the molecule. It helps in identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and hydroxyl oxygen atoms, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl proton. dntb.gov.ua
Table 1: Illustrative Electronic Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO-HOMO) | 5.0 eV |
Note: The values in this table are illustrative examples of typical outputs from quantum chemical calculations and are not based on experimental data for this specific molecule.
The flexibility of this compound, due to rotatable single bonds associated with the hydroxymethyl and vinyl substituents, allows it to exist in multiple conformations. Conformational analysis using computational methods involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. researchgate.netmdpi.com This process identifies the most stable, low-energy conformers and the energy barriers between them. researchgate.net Such studies are critical for understanding how the molecule's shape influences its physical properties and biological interactions. mdpi.com
Computational chemistry is extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra.
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. idc-online.comscirp.org These predicted shifts can be correlated with experimental data to confirm the molecular structure. semanticscholar.orgresearchgate.net
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule's normal modes. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. scirp.orgnih.gov
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. semanticscholar.org It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum, providing insight into the molecule's chromophores. nih.govchalmers.se
Table 2: Example of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| ¹³C NMR (Carbonyl Carbon) | 198.5 ppm | 197.8 ppm |
| ¹H NMR (Hydroxyl Proton) | 4.8 ppm | 4.6 ppm |
| IR Frequency (C=O Stretch) | 1685 cm⁻¹ | 1675 cm⁻¹ |
| UV-Vis λmax | 280 nm | 285 nm |
Note: Predicted and experimental values are for illustrative purposes.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling is a powerful tool for elucidating potential chemical reaction mechanisms. For this compound, DFT calculations can be used to map the reaction pathways for processes such as oxidation of the hydroxymethyl group, addition reactions at the vinyl group, or reactions involving the ketone. This involves locating the structures of transition states and intermediates along the reaction coordinate. chemrxiv.org By calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways, providing a deeper understanding of the molecule's chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.orgtaylorfrancis.com An MD simulation would model the movements of atoms in this compound, providing insights into its conformational flexibility in a solution. nih.gov This method is particularly useful for understanding how solvent molecules interact with the compound and influence its preferred shape and stability, a phenomenon known as solvent effects. chemrxiv.org
Vii. Role of 4 Hydroxymethyl 3 Vinylacetophenone As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
There is currently no available literature detailing the use of 4'-(Hydroxymethyl)-3'-vinylacetophenone as a starting material or key precursor in the synthesis of more complex organic molecules.
Scaffold for Combinatorial Library Generation
Information regarding the application of this compound as a central scaffold for the generation of combinatorial libraries is not present in the surveyed scientific databases.
Application in Polymer Chemistry as a Functional Monomer
No studies have been found that describe the polymerization of this compound or its use as a functional monomer to introduce specific properties into a polymer backbone.
Strategic Intermediate in Multistep Organic Syntheses
There are no documented examples of this compound being used as a strategic intermediate in the total synthesis of natural products or other complex target molecules.
Contribution to the Development of Novel Molecular Architectures
The contribution of this compound to the creation of new or unique molecular frameworks is not reported in the existing scientific literature.
Viii. Future Directions and Emerging Research Avenues for 4 Hydroxymethyl 3 Vinylacetophenone
Advancements in Sustainable and Efficient Synthesis Protocols
The future synthesis of 4'-(Hydroxymethyl)-3'-vinylacetophenone will likely prioritize green and sustainable methodologies. Traditional multi-step syntheses of functionalized aromatic ketones often rely on stoichiometric reagents and harsh conditions. nih.gov Emerging research could focus on developing protocols that are both environmentally benign and highly efficient.
Key areas for investigation include:
Biocatalysis: The use of enzymes, such as transketolases, could offer a sustainable route to α-hydroxyketones, a related class of compounds. ucl.ac.ukucl.ac.uk Research into engineered enzymes could enable the direct and stereoselective synthesis of precursors to this compound from renewable feedstocks.
Photocatalysis: Visible-light-driven reactions represent a powerful tool in modern organic synthesis. A potential route could involve the photocatalytic C-H oxidation of a suitable precursor using air as the oxidant and water as the solvent, inspired by recent advances in the green synthesis of other aromatic ketones. chemistryviews.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis would be a significant step towards the efficient production of this compound.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future routes could explore transition metal-catalyzed tandem reactions that construct the aromatic core and install the functional groups in a single, atom-economical sequence. pkusz.edu.cn
Elucidation of Undiscovered Mechanistic Pathways
The trifunctional nature of this compound allows for a variety of chemical transformations, each with a mechanistic pathway that warrants detailed investigation.
Polymerization Mechanisms: The vinyl group is a prime site for polymerization. Future studies should elucidate the mechanistic details of its polymerization under different conditions (e.g., free-radical, anionic, or cationic). researchgate.netuni-bayreuth.de Understanding the kinetics and mechanism of both homo- and co-polymerization will be crucial for designing polymers with tailored properties. researchgate.net Mechanistic studies on related vinyl monomers have shown that the process can be complex, involving different initiation, propagation, and termination steps depending on the reagents and conditions used. nih.govtudelft.nl
Selective Functional Group Transformation: A significant research avenue is the exploration of selective reactions at one functional group while leaving the others intact. For instance, elucidating the mechanism of selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid without affecting the vinyl or ketone moieties would be of synthetic value. Conversely, mechanistic studies on the chemoselective reduction of the ketone would provide pathways to new derivatives.
Intramolecular Cyclizations: The proximity of the three functional groups may allow for novel intramolecular cyclization reactions under specific catalytic conditions. Computational studies could first predict the feasibility of such pathways, which could then be explored experimentally to create complex heterocyclic structures.
Integration of Novel Derivatization Reagents and Analytical Methodologies
To facilitate the analysis of this compound and its derivatives in complex matrices, the development of specialized analytical methods is essential. Chemical derivatization is a key strategy to improve the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
The presence of both hydroxyl and ketone groups makes this compound an ideal candidate for multi-functional derivatization. researchgate.netnih.gov Future research could focus on integrating novel derivatization reagents to enhance analytical sensitivity and selectivity.
Table 1: Potential Derivatization Strategies for this compound
| Target Functional Group | Derivatization Type | Reagent Class | Example Reagent | Expected Benefit |
| Hydroxymethyl | Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability for GC-MS. researchgate.netgcms.cz |
| Hydroxymethyl | Acylation | Fluorinated Anhydrides | Trifluoroacetic Anhydride (TFAA) | Produces stable, highly volatile derivatives suitable for electron capture detection (ECD). gcms.cznih.gov |
| Acetophenone (B1666503) (Ketone) | Oximation | O-Alkylhydroxylamines | O-Methylhydroxylamine HCl | Prevents enolization and improves chromatographic peak shape. gcms.cz |
| Both Hydroxyl & Ketone | Simultaneous Silylation | Silylating Agent + Catalyst | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + Trimethyliodosilane (TMIS) | Comprehensive derivatization of both polar groups in a single step for GC-MS analysis. researchgate.net |
| Both Hydroxyl & Ketone | Multi-functional Tagging | Acyl Chlorides & Amine Coupling Reagents | Dimethylaminoacetyl chloride & HATU | Increases hydrophobicity and proton affinity for enhanced sensitivity in LC-MS/MS. nih.gov |
This table is interactive. You can sort and filter the data to explore different derivatization options.
The development of these methods will be crucial for pharmacokinetic studies, metabolite identification, and environmental monitoring should the compound or its derivatives find commercial application.
Synergistic Approaches Combining Experimental and Advanced Computational Chemistry
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. rsc.orgacs.org For this compound, this approach can provide deep insights into its properties and reactivity, guiding experimental efforts and rationalizing observed outcomes. rsc.orgnih.gov
Predictive Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict molecular geometry, vibrational spectra (IR), and NMR chemical shifts. These computational predictions can aid in the structural confirmation of newly synthesized derivatives.
Reaction Mechanism Elucidation: Computational modeling can map potential energy surfaces for various reactions, identifying transition states and calculating activation energies. nih.gov This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving the compound, and for exploring the feasibility of the undiscovered mechanistic pathways mentioned previously.
Material Property Simulation: If the compound is used as a monomer, computational simulations can predict the properties of the resulting polymers, such as chain conformation, glass transition temperature, and mechanical strength. This allows for the in silico design of new materials before committing to extensive laboratory synthesis. nih.gov
Table 2: Examples of Synergistic Computational and Experimental Workflows
| Research Objective | Computational Method | Experimental Validation |
| Structural Elucidation | DFT, NMR Prediction | 1H NMR, 13C NMR, IR Spectroscopy |
| Reaction Pathway Analysis | Transition State Theory, Energy Profiling | Kinetic Studies, Product Analysis (GC-MS, LC-MS) |
| Polymer Property Prediction | Molecular Dynamics (MD) Simulations | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Tensile Testing |
This integrated approach minimizes trial-and-error experimentation, saving time and resources while providing a more profound understanding at the molecular level. acs.org
Exploration of New Chemical Transformations and Applications in Materials Science
The unique structure of this compound makes it a versatile building block for new materials. The vinyl group allows it to act as a monomer or a cross-linking agent, while the hydroxyl and ketone groups provide sites for post-polymerization modification or for creating functional polymers.
Novel Polymers and Copolymers: Homopolymerization of the vinyl group could lead to a functional polystyrene derivative with pendant hydroxymethyl and acetyl groups. These functional groups could be used to alter the polymer's solubility, hydrophilicity, or to attach other molecules, such as drugs or dyes. Co-polymerization with other vinyl monomers (e.g., styrene (B11656), acrylates) would create a wide range of materials with tunable properties. rloginconsulting.com
Functional Surfaces and Coatings: The compound could be used to modify surfaces. For example, it could be grafted onto a surface via its vinyl group, leaving the hydroxymethyl and ketone groups exposed for further chemical reactions, creating functional coatings with specific adhesive or reactive properties.
Cross-linked Resins and Gels: The ability of the vinyl group to participate in polymerization, combined with the potential for the hydroxyl and ketone groups to undergo cross-linking reactions (e.g., forming ethers, esters, or ketals), makes this molecule a candidate for the synthesis of robust, cross-linked polymer networks, hydrogels, or resins.
π-Conjugated Materials: The aromatic core with its vinyl substituent provides a basis for creating more extended π-conjugated systems. researchgate.net Further chemical transformations could lead to novel organic materials with interesting photophysical or electronic properties for applications in sensors or optoelectronics.
The exploration of these avenues promises to establish this compound as a valuable compound in the toolkit of synthetic and materials chemists.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-(Hydroxymethyl)-3'-vinylacetophenone, and what key reaction parameters influence yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous acetophenone derivatives (e.g., 3',5'-dimethoxy-4'-hydroxyacetophenone) suggest Friedel-Crafts acylation as a viable starting point . Key parameters include:
- Temperature control : Maintain <100°C to prevent decomposition of hydroxymethyl and vinyl groups.
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution, but avoid excess to minimize side reactions.
- Protecting groups : Protect the hydroxymethyl moiety during vinylation steps using trimethylsilyl (TMS) groups to enhance regioselectivity.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for isolating the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the vinyl group (δ 5.0–6.5 ppm for protons) and hydroxymethyl resonance (δ 3.5–4.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS to verify molecular ion peaks (expected m/z ≈ 190–200).
- FT-IR : Detect carbonyl stretching (≈1680 cm⁻¹) and O-H vibrations (≈3400 cm⁻¹) .
- Melting point analysis : Compare observed values with literature data to assess crystallinity and purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally similar phenolic ketones :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (N95 masks) if handling powders.
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the vinyl group.
- Waste disposal : Neutralize with dilute NaOH before incineration to degrade reactive functional groups.
- Emergency measures : Flush exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice affect the regioselectivity in reactions involving this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions to the ketone, while non-polar solvents (toluene) favor electrophilic vinyl group reactions .
- Catalyst optimization : Pd(II) catalysts promote Heck-type coupling at the vinyl group, whereas Brønsted acids (e.g., H₃PO₄) enhance hydroxymethyl participation in esterification .
- Case study : In acetosyringone derivatives, Pd-mediated cross-couplings achieved >80% regioselectivity for vinyl functionalization .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Batch standardization : Use HPLC to ensure >95% purity and quantify degradation products (e.g., oxidized vinyl derivatives) .
- Biological replicates : Perform dose-response assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific effects.
- Meta-analysis : Cross-reference with structurally related compounds (e.g., 3',4'-dihydroxyacetophenones) to identify conserved structure-activity relationships .
Q. What computational methods predict the reactivity of the hydroxymethyl and vinyl groups in this compound under varying pH conditions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the vinyl group’s LUMO is more reactive at pH > 7 due to deprotonation .
- MD simulations : Simulate solvation effects in water/methanol mixtures to predict aggregation tendencies of the hydroxymethyl group.
- pKa prediction tools : ADMET Predictor or MarvinSketch estimate hydroxymethyl pKa ≈ 10–12, suggesting stability under neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
